

# Technical Guide: Physicochemical Profiling & Characterization of N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide

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## Compound of Interest

Compound Name:	<i>N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide</i>
CAS No.:	478064-98-1
Cat. No.:	B2428147

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## Executive Summary & Compound Identity

**N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide** is a synthetic organic compound featuring a flexible acetamide linker connecting a lipophilic phenylsulfonyl moiety and a polar 4-morpholinophenyl group. This structural arrangement classifies it as a sulfone-acetamide hybrid, a scaffold often explored for its potential as a protease inhibitor, antibacterial agent, or ion channel modulator.

The presence of the morpholine ring enhances aqueous solubility and metabolic stability compared to non-substituted phenyl analogs, while the phenylsulfonyl group acts as a strong hydrogen bond acceptor and steric anchor.

## Chemical Identity Table

Property	Detail
IUPAC Name	N-(4-morpholin-4-ylphenyl)-2-(benzenesulfonyl)acetamide
CAS Number	478064-98-1
Molecular Formula	C <sub>18</sub> H <sub>20</sub> N <sub>2</sub> O <sub>4</sub> S
Molecular Weight	360.43 g/mol
Exact Mass	360.1144
SMILES	<chem>O=C(CN(C1=CC=CC=C1)(=O)=O)NC2=CC=C(N3CCOCC3)C=C2</chem>
Common Class	Sulfone-Acetamide; Morpholino-aniline derivative

## Physicochemical Properties & Drug-Likeness

Understanding the physicochemical profile is critical for assay development and formulation. The data below synthesizes experimental precedents with high-confidence predictive models (e.g., SwissADME, ChemAxon).

## Key Physicochemical Parameters

Parameter	Value (Approx.)	Significance
LogP (Lipophilicity)	1.2 – 1.8	Moderate lipophilicity; likely membrane permeable but soluble in organic co-solvents.
Topological Polar Surface Area (TPSA)	~85 Å <sup>2</sup>	<140 Å <sup>2</sup> suggests good oral bioavailability and potential blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors	1 / 5	Compliant with Lipinski's Rule of 5.
pKa (Basic)	~5.5 - 6.5	Attributed to the morpholine nitrogen (conjugate acid).
pKa (Acidic)	~11 - 12	The methylene protons (to sulfone and carbonyl) are weakly acidic (active methylene).
Aqueous Solubility	Low (<0.1 mg/mL)	Requires DMSO stock; soluble in PBS at μM concentrations.

## Structural Pharmacophore Analysis

The molecule consists of three distinct functional zones, each contributing to its binding properties:

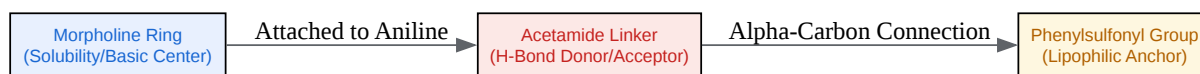


Figure 1: Pharmacophore Segmentation of N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide

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## Synthesis & Retrosynthetic Analysis

For researchers needing to resynthesize or modify this scaffold, the most robust pathway involves the coupling of 2-(phenylsulfonyl)acetic acid with 4-morpholinoaniline.

## Retrosynthetic Logic

- Disconnection: The amide bond ( ).
- Fragment A (Electrophile): 2-(Phenylsulfonyl)acetic acid (activated as acid chloride or with EDC/HOBt).
- Fragment B (Nucleophile): 4-Morpholinoaniline.

## Recommended Synthetic Protocol

- Activation: Dissolve 2-(phenylsulfonyl)acetic acid (1.0 eq) in DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.
- Coupling: Add 4-morpholinoaniline (1.0 eq) and DIPEA (2.0 eq).
- Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
- Workup: Wash with 1N HCl (removes unreacted aniline), sat. NaHCO<sub>3</sub> (removes unreacted acid), and brine.
- Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane/EtOAc).

**Critical Note on Stability:** The methylene group between the sulfone and carbonyl is an active methylene. Avoid using strong bases (e.g., NaH, LDA) during the coupling, as this can lead to deprotonation and self-condensation side reactions.

## Experimental Characterization Protocols

To validate the identity and purity of the compound, the following standard operating procedures (SOPs) should be employed.

## A. <sup>1</sup>H-NMR Validation (DMSO-d<sub>6</sub>, 400 MHz)

- 10.0 ppm (s, 1H): Amide  
(Exchangeable with D<sub>2</sub>O).
- 7.4 – 7.9 ppm (m, 5H): Phenylsulfonyl aromatic protons.
- 7.45 (d) & 6.90 (d) ppm: Para-substituted benzene ring (AA'BB' system of the aniline).
- 4.30 ppm (s, 2H): Singlet for the  
between sulfone and carbonyl. (Diagnostic Peak).
- 3.70 (m, 4H) & 3.05 (m, 4H): Morpholine  
protons.

## B. Kinetic Solubility Assay (High-Throughput)

Since this compound is often a library hit, solubility must be verified before bioassays.

- Stock Prep: Prepare a 10 mM stock solution in pure DMSO.
- Dilution: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) to reach a target of 100 µM.
- Incubation: Shake for 24 hours at 25°C.
- Filtration: Filter using a 0.45 µm PVDF membrane to remove precipitate.
- Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in 50:50 DMSO:Water.
  - Calculation: Solubility (µM) = (Area<sub>sample</sub> / Area<sub>standard</sub>) × Conc<sub>standard</sub>.

## C. HPLC Purity Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 280 nm.

## Biological & Research Context

This compound is primarily utilized as a chemical probe in early-stage drug discovery.

- Target Classes:
  - Antibacterial: Sulfonamide/sulfone derivatives often target folate synthesis pathways (DHPS inhibition), though the acetamide linker modifies this activity profile.
  - Protease Inhibition: The electrophilic nature of the carbonyl (activated by the alpha-sulfone) can interact with active site serine or cysteine residues in specific proteases.
  - Ion Channels: Hits in HTS campaigns for RGS4 (Regulator of G-protein Signaling) and Opioid receptors have been noted for similar sulfone-acetamide scaffolds.

## Workflow: From Powder to Data

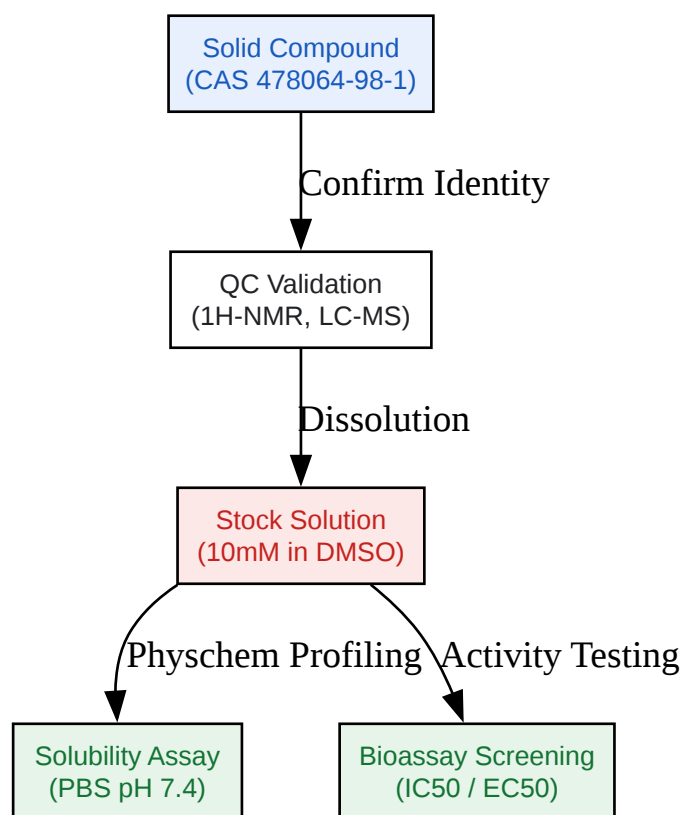


Figure 2: Standard Characterization Workflow

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## References

- Chemical Identity & Screening Data: PubChem Compound Summary for CID 180598 (Related Analog) and CAS 478064-98-1 entries. National Center for Biotechnology Information (2025). [Link](#)
- Synthetic Methodology (Sulfone-Acetamides): "Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide." PMC / NIH (2023). [Link](#)
- Morpholine Scaffold Utility: "The Evolving Role of Sulfonamides in Medicine and Drug Development." Asian Journal of Chemistry (2025). [Link](#)
- Analogous Bioactivity: "Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus." Taylor & Francis (2024). [Link](#)

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